![molecular formula C20H23F3N4O3S B609851 PBTZ169 CAS No. 1377239-83-2](/img/structure/B609851.png)
PBTZ169
描述
Macozinone, also known as PBTZ169, is a piperazine-benzothiazinone that is currently undergoing Phase 1/2 clinical studies for the treatment of tuberculosis (TB) . It has been identified as a promising new drug for treating both drug-sensitive and drug-resistant TB .
Synthesis Analysis
The synthesis of Macozinone has been revised and its crystal structure has been reported in a promising new drug for treating drug-sensitive and drug-resistant tuberculosis .
Molecular Structure Analysis
The key feature of Macozinone is the planar 1,3-benzothiazin-4-one heterocycle . The cyclohexyl moiety is observed to be nearly perpendicular to the core formed by the 1,3-benzothiazin-4-one and piperazine groups .
Chemical Reactions Analysis
Macozinone is bioactivated by the dihydroflavin cofactor FADH of DprE1 through reduction of the C-8 nitro group to a nitroso intermediate, which covalently reacts with Cys387 in the enzyme active site to form a semi-mercaptal enzyme-inhibitor adduct .
Physical And Chemical Properties Analysis
The physical and chemical properties specific to Macozinone required further optimization .
科学研究应用
结核病治疗
马考津酮目前正在进行治疗结核病 (TB) 的 1/2 期临床研究 {svg_1}. 由结核分枝杆菌菌株引起的感染最常位于呼吸道,从那里通过气溶胶在人群中传播 {svg_2}.
靶向 DprE1
马考津酮靶向脱磷酰基磷酸核糖氧化酶 DprE1,该酶参与结核病病原体结核分枝杆菌细胞壁中必需阿拉伯聚糖的合成 {svg_3}.
早期杀菌活性
基于早期杀菌活性 (EBA),PBTZ169 的疗效在 Nearmedic Plus LLC 针对新诊断的呼吸道涂片阳性结核病患者进行的 2a 期临床试验 (this compound-A15-C2A-1, NCT03334734) 中进行了研究,这些患者对异烟肼和利福平保持敏感 {svg_4}.
药理特性改善
除了临床研究外,马考津酮还正在进行进一步的体外和体内测试,重点是通过基于结构的设计来改善其药理特性 {svg_5}.
药物相互作用
还正在对马考津酮与其他抗结核药物的相互作用进行研究 {svg_6}.
协同作用
最近的研究表明,马考津酮的真正潜力在于其组合使用时的协同作用 {svg_7}.
转化潜力
正在进行的研究旨在探索这些协同作用的转化潜力,以造福结核病患者 {svg_8}.
临床试验
一项 2a 期研究旨在评估新型抗结核药物 this compound(80 毫克胶囊)的早期杀菌活性,其结果将允许初步评估 this compound 的抗分枝杆菌特性并确认后续研究中可能更有效的剂量 {svg_9}.
作用机制
Target of Action
The primary target of PBTZ169, also known as Macozinone, is an enzyme called decaprenylphosphoryl ribose oxidase, or DprE1 . This enzyme plays a vital role in the biosynthesis of key cell wall components in Mycobacterium tuberculosis .
Mode of Action
Macozinone interacts with its target, DprE1, by forming a covalent bond with the active-site Cys387 residue . This interaction results in the covalent inhibition of DprE1 , effectively blocking the enzyme’s function and disrupting the biosynthesis of key cell wall components .
Biochemical Pathways
The inhibition of DprE1 by Macozinone affects the synthesis of arabinan polymers, which are essential components of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to downstream effects that compromise the structural integrity of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of Macozinone have been studied in clinical trials. It has been shown to have a linear pharmacokinetic profile in the dosage range up to 640 mg after single and multiple administration . The preferred regimen of Macozinone intake is administration after meals .
Result of Action
The result of Macozinone’s action is the bactericidal effect against Mycobacterium tuberculosis . By inhibiting the essential enzyme DprE1, Macozinone disrupts the biosynthesis of key cell wall components, leading to the death of the bacteria .
Action Environment
The action of Macozinone can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by food intake, as indicated by the preferred regimen of administration after meals . Additionally, the drug’s efficacy can be influenced by the metabolic state of the bacteria, which can vary depending on the microenvironment within the host .
未来方向
Macozinone is currently undergoing Phase 1/2 clinical studies for the treatment of TB . The extraordinary potency of Macozinone is derived from its covalent mode of inhibition, as well as the cellular location of the target DprE1 . The high values of relative bioavailability of the prolonged-release tablets may indicate an indirect confirmation of their gastroretentive properties .
属性
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZBXGJNBMCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1377239-83-2 | |
Record name | Macozinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macozinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MACOZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。